Procaine hydrochloride, [3,5-3H]
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Overview
Description
Procaine hydrochloride, [3,5-3H] is a synthetic organic compound used primarily as a local anesthetic. It was first introduced in 1905 under the trade name Novocaine and became the first and best-known substitute for cocaine in local anesthesia . Procaine hydrochloride is commonly used in dental procedures and minor surgeries to numb the area around a tooth or surgical site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of procaine hydrochloride involves several steps. One common method starts with p-nitrobenzoic acid and 2-diethylaminoethanol as the primary reactants. These are added to a dimethylbenzene reaction solvent, followed by the addition of dilute hydrochloric acid. Raney nickel is used as a catalyst, and thiourea dioxide serves as a reducing agent . The reaction yields a nitrocaine water solution, which is then subjected to reduction and refining processes to obtain high-purity procaine hydrochloride .
Industrial Production Methods
In industrial settings, the production of procaine hydrochloride involves multi-stage fractional crystallization refining processes to improve reaction yield and product purity. The purity of the final product can reach 98.12-99.06%, with yields of 84.18-86.39% .
Chemical Reactions Analysis
Types of Reactions
Procaine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis into para-aminobenzoic acid (PABA), which is then excreted by the kidneys .
Common Reagents and Conditions
Hydrolysis: Catalyzed by pseudocholinesterase, resulting in the formation of PABA.
Oxidation and Reduction: Involves reagents like thiourea dioxide and catalysts such as Raney nickel.
Major Products
The primary product of hydrolysis is para-aminobenzoic acid (PABA), which is a common metabolite .
Scientific Research Applications
Procaine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic that produces more intense and prompt anesthesia compared to procaine.
Mepivacaine: Chemically related to procaine but offers longer-lasting anesthesia.
Tetracaine: Known for its potency and longer duration of action compared to procaine.
Uniqueness
Procaine hydrochloride is unique due to its historical significance as the first synthetic substitute for cocaine in local anesthesia. It is less toxic, non-addictive, and less irritating compared to cocaine . Despite being somewhat displaced by newer anesthetics like lidocaine and mepivacaine, procaine remains a valuable compound in medical and scientific research .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-3,5-ditritiobenzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i7T,8T; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBIBCJNVBAKAB-POECPTPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CC(=CC(=C1N)[3H])C(=O)OCCN(CC)CC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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